4-{[1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}thiomorpholine
Description
The compound “4-{[1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}thiomorpholine” features a 1,2,3-triazole core substituted at the 1-position with a 2-fluorophenyl group and at the 5-position with a pyridin-2-yl moiety. The triazole ring is further connected via a carbonyl bridge to a thiomorpholine ring, a sulfur-containing morpholine analog.
The 2-fluorophenyl group enhances metabolic stability and influences electronic properties, while the pyridinyl substituent may contribute to π-π stacking interactions in biological targets. The thiomorpholine moiety, with its sulfur atom, could improve solubility or modulate pharmacokinetic properties compared to oxygen-containing morpholine derivatives.
Properties
IUPAC Name |
[1-(2-fluorophenyl)-5-pyridin-2-yltriazol-4-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5OS/c19-13-5-1-2-7-15(13)24-17(14-6-3-4-8-20-14)16(21-22-24)18(25)23-9-11-26-12-10-23/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZQDOZLASCZJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{[1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}thiomorpholine is a synthetic derivative featuring a thiomorpholine moiety and a triazole ring, which has drawn attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula: C19H14FN5OS
- Molecular Weight: 379.4 g/mol
- IUPAC Name: 2-{[4-(4-fluorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1H-pyrrol-2-yl)ethanone
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer progression. The triazole ring is known for its role in modulating enzyme activity, particularly in the context of cancer therapeutics.
Key Mechanisms:
- Kinase Inhibition : The compound acts as an inhibitor of tankyrase enzymes (TNKS1/2), which are involved in WNT/β-catenin signaling pathways crucial for tumor growth and proliferation. Inhibition of these kinases has been linked to reduced cell growth in various cancer cell lines.
- Antiproliferative Effects : Studies have shown that the compound exhibits significant antiproliferative effects against colon carcinoma (COLO 320DM) and breast cancer (T47D) cell lines with IC50 values indicating effective potency.
Table 1: Biological Activity Summary
| Cell Line | IC50 Value (µM) | Effects Observed |
|---|---|---|
| HCT-116 (Colon Cancer) | 6.2 | Cytotoxic effects observed |
| T47D (Breast Cancer) | 27.3 | Inhibition of cell proliferation |
| COLO 320DM | <10 | Significant reduction in cell viability |
Case Studies
- In Vitro Studies : A study published in Drug Target Insights demonstrated that the compound effectively inhibited the growth of HCT-116 cells with an IC50 of 6.2 µM, suggesting potent anticancer properties . The mechanism was linked to the disruption of WNT signaling pathways.
- In Vivo Studies : Further research indicated that treatment with this compound in mouse models resulted in decreased tumor size and improved survival rates compared to control groups . This highlights its potential as a therapeutic agent in oncology.
- Comparative Analysis : A comparative study involving various triazole derivatives showed that this compound exhibited superior activity against breast cancer cell lines compared to other similar compounds, emphasizing its unique structure and efficacy .
Comparison with Similar Compounds
Structural Analogues and Key Differences
2.1. Isostructural Thiazole-Triazole Derivatives (Compounds 4 and 5)
Compounds 4 and 5 (described in and ) share a thiazole-triazole backbone but differ in substituents:
- Compound 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
- Compound 5 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
Key Observations :
- The thiomorpholine group introduces sulfur, which may improve solubility compared to the thiazole derivatives .
2.2. Oxadiazole-Pyrimidine-Thiomorpholine Analog ()
The compound “4-{5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}thiomorpholine” () shares the thiomorpholine moiety but replaces the triazole with an oxadiazole ring linked to pyrimidine:
Key Observations :
- The oxadiazole’s electron-withdrawing nature may reduce metabolic stability compared to the triazole core in the target compound.
- Pyrimidine’s planar structure vs. pyridinyl-triazole could alter binding kinetics in enzyme inhibition .
2.3. Morpholine-Carbonyl Derivatives ()
Compound 6 (), “4-(4-methyl-2-(methylamino)thiazol-5-yl)-2-((3-(morpholine-4-carbonyl)phenyl)amino)pyrimidine-5-carbonitrile,” shares a morpholine-carbonyl group but lacks the triazole and fluorophenyl substituents:
| Property | Target Compound | Compound 6 |
|---|---|---|
| Key Groups | 2-Fluorophenyl, triazole, thiomorpholine | Morpholine-carbonyl, thiazole |
| Functionality | Potential kinase inhibition | Kinase inhibitor (implied) |
Key Observations :
- The morpholine-carbonyl group in Compound 6 may enhance binding to ATP pockets in kinases, whereas the thiomorpholine in the target compound could offer distinct steric or electronic effects .
Research Findings and Implications
- Halogen Effects : The 2-fluorophenyl group may offer better metabolic stability than the 4-fluorophenyl or chlorophenyl groups in Compounds 4 and 5, as ortho-substitution often reduces oxidative metabolism .
- Synthetic Feasibility : The use of single-crystal diffraction (via SHELXL ) for structural validation in analogs suggests that the target compound’s synthesis and characterization would follow established protocols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
